molecular formula C12H15ClO B8507847 (1-(3-Chlorophenyl)cyclopentyl)methanol

(1-(3-Chlorophenyl)cyclopentyl)methanol

Cat. No.: B8507847
M. Wt: 210.70 g/mol
InChI Key: UOWZIXBPWNTSMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(3-Chlorophenyl)cyclopentyl)methanol is a substituted cyclopentanol derivative featuring a 3-chlorophenyl group attached to the cyclopentane ring and a hydroxymethyl (-CH2OH) functional group.

Properties

Molecular Formula

C12H15ClO

Molecular Weight

210.70 g/mol

IUPAC Name

[1-(3-chlorophenyl)cyclopentyl]methanol

InChI

InChI=1S/C12H15ClO/c13-11-5-3-4-10(8-11)12(9-14)6-1-2-7-12/h3-5,8,14H,1-2,6-7,9H2

InChI Key

UOWZIXBPWNTSMI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of (1-(3-Chlorophenyl)cyclopentyl)methanol with related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features
This compound C₁₂H₁₅ClO 210.70 (calc.) Hydroxymethyl, 3-chlorophenyl Cyclopentane ring with aromatic substituent
1-Methylcyclopentanol C₆H₁₂O 100.16 Hydroxyl, methyl Simpler cyclopentanol backbone
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C₉H₉ClF₃O₃P 300.58 (calc.) Phosphonate, trifluoroethyl Phosphorus-containing ester derivative
Sodium (4-(carboxylatomethoxy)-3-chlorophenyl)mercury compound C₁₆H₁₆ClHgN₂NaO₆ 591.34 Mercury complex, carboxylate Heavy metal-containing structure

Key Observations :

  • Cyclopentanol Backbone: Both this compound and 1-Methylcyclopentanol share a cyclopentanol core, but the former’s 3-chlorophenyl group introduces steric bulk and aromaticity, likely increasing lipophilicity and altering reactivity .
  • Phosphonate vs. The trifluoroethyl group further modifies electronic properties.
  • Heavy Metal Complex : The mercury-containing compound diverges significantly, demonstrating how substitution with metals can drastically alter toxicity and regulatory status.

Physicochemical Properties

Solubility and Stability
  • Lipophilicity: The 3-chlorophenyl group in this compound likely increases logP compared to 1-Methylcyclopentanol, aligning with trends observed in halogenated aromatics .
  • Stability : Phosphonate esters (e.g., ) are generally more hydrolytically stable than alcohols under acidic or basic conditions due to the strength of the P-O bond.
Reactivity
  • The hydroxymethyl group in this compound may undergo oxidation to a ketone or esterification, whereas the methylphosphonate analog is more resistant to oxidation but susceptible to phosphatase-mediated cleavage.

Preparation Methods

Mechanism and Procedure

This method adapts the protocol from HU185337B , originally developed for o-chlorophenylcyclopentyl ketone. For the 3-chloro isomer, 3-chlorobenzonitrile reacts with cyclopentylmagnesium chloride under anhydrous conditions:

  • Grignard Formation : Cyclopentyl chloride reacts with magnesium in diethyl ether to form cyclopentylmagnesium chloride.

  • Nitrile Addition : The Grignard reagent attacks 3-chlorobenzonitrile, forming an imine intermediate.

  • Hydrolysis : The imine is hydrolyzed with dilute HCl/H₂SO₄ to yield (1-(3-chlorophenyl)cyclopentyl)ketone.

  • Reduction : The ketone is reduced using LiAlH₄ to produce the target alcohol.

Optimization Data

ParameterValue/DetailSource
SolventBenzene/Diethyl ether
Reaction Time2–24 hours
Yield (Ketone Step)76.3–88.3%
Reduction Efficiency>95% (LiAlH₄ in THF)

Advantages : High purity (99.5% achievable via distillation), scalable.
Limitations : Requires strict anhydrous conditions; nitrile precursors may be costly.

Catalytic Hydrogenation of Cyclopropanecarboxaldehyde Derivatives

Process Overview

Adapted from DE19543087A1 , this route hydrogenates 3-chlorophenylcyclopropanecarboxaldehyde using Raney nickel or cobalt catalysts :

  • Aldehyde Synthesis : 3-Chlorophenylacetylene undergoes hydroformylation to form the cyclopropanecarboxaldehyde.

  • Hydrogenation : The aldehyde is hydrogenated at 20–50°C under 2.4–5.2 bar H₂, yielding the alcohol directly.

Key Metrics

ConditionOptimal RangeSelectivity
Temperature25–28°C93–100%
Catalyst Loading5–10 wt% Raney Ni
SolventHeptane/Cyclohexane

Advantages : High selectivity (98% reported), avoids toxic reagents.
Limitations : Requires specialized equipment for high-pressure H₂; competing ring-opening reactions may occur.

Reduction of (1-(3-Chlorophenyl)cyclopentyl)ketone

Methodology

The ketone intermediate, synthesized via Friedel-Crafts acylation or Grignard methods, is reduced using:

  • LiAlH₄ : Provides quantitative yields but poses safety risks.

  • NaBH₄ with CeCl₃ : Safer alternative with 80–85% efficiency.

  • MPV Reduction : Aluminum isopropoxide in isopropanol, achieving 90% yield under mild conditions.

Comparative Reduction Data

Reducing AgentSolventTemperatureYield
LiAlH₄THF0°C95%
NaBH₄/CeCl₃MeOHRT83%
Al(OiPr)₃iPrOH60°C90%

Note : MPV reduction is reversible; excess isopropanol drives completion.

Friedel-Crafts Alkylation of 3-Chlorobenzene

Pathway

  • Acylation : React 3-chlorobenzene with cyclopentanecarbonyl chloride using AlCl₃.

  • Reduction : Reduce the resultant ketone with LiAlH₄ or catalytic hydrogenation.

Challenges and Solutions

  • Regioselectivity : Lewis acids (e.g., FeCl₃) improve para/ortho ratios.

  • Byproducts : Cyclopentene derivatives form via dehydration; controlled H₂ pressure minimizes this.

Enzymatic Reduction of Keto Intermediates

Biocatalytic Approach

Recent advances use alcohol dehydrogenases (ADHs) to enantioselectively reduce prochiral ketones:

  • Substrate : (1-(3-Chlorophenyl)cyclopentyl)ketone.

  • Conditions : Biphasic system (water/octanol), NADPH recycling.

  • Yield : 79% with >99.5% ee.

Industrial Relevance

  • Space-Time Yield : 660 g·L⁻¹·d⁻¹ achieved in pilot studies.

  • Sustainability : Eliminates metal catalysts, suitable for pharmaceutical GMP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.